molecular formula C6H12OS B6234991 2-(but-3-en-1-yloxy)ethane-1-thiol CAS No. 1499404-83-9

2-(but-3-en-1-yloxy)ethane-1-thiol

Cat. No. B6234991
CAS RN: 1499404-83-9
M. Wt: 132.2
InChI Key:
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Description

“2-(but-3-en-1-yloxy)ethane-1-thiol” is a chemical compound with the molecular formula C6H12OS . It is a sulfur analog of alcohols, also known as a thiol .


Synthesis Analysis

The synthesis of such compounds often involves site-selective conjugation chemistry. A powerful strategy using 2-((2-chloroethyl)amino)ethane-1-thiol (CAET) as a bifunctional handle was developed to generate chemically stable ubiquitin chains without racemization and homodimerization .


Chemical Reactions Analysis

Thiols, including “this compound”, can undergo a wide array of oxidative modifications and perform a countless number of physiological functions . They are often prepared from alkyl halides by S N 2 displacement with a sulfur nucleophile such as hydrosulfide anion .

Mechanism of Action

The thiol group of cysteine in a subset of proteins undergoes oxidative modification in response to changes in the intracellular redox environment . This thiol–disulfide interconversion is a key part of numerous biological processes .

Safety and Hazards

The safety data sheet for a similar compound, Ethanethiol, suggests that thiols are highly flammable and may cause an allergic skin reaction. They are harmful if swallowed or inhaled .

Future Directions

Thiol–ene coupling reactions have become a useful approach for attaching a wide range of functional groups, i.e., biomolecules like proteins and peptides commonly bearing free thiols . This opens up new possibilities for the use of “2-(but-3-en-1-yloxy)ethane-1-thiol” in various applications, including the synthesis of network polymers .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(but-3-en-1-yloxy)ethane-1-thiol involves the reaction of 3-buten-1-ol with ethylene oxide to form 2-(but-3-en-1-yloxy)ethanol, which is then converted to the thiol using thionyl chloride and hydrogen sulfide gas.", "Starting Materials": [ "3-buten-1-ol", "ethylene oxide", "thionyl chloride", "hydrogen sulfide gas" ], "Reaction": [ "Step 1: React 3-buten-1-ol with ethylene oxide in the presence of a base catalyst to form 2-(but-3-en-1-yloxy)ethanol.", "Step 2: Treat 2-(but-3-en-1-yloxy)ethanol with thionyl chloride to form the corresponding chloro compound.", "Step 3: React the chloro compound with hydrogen sulfide gas in the presence of a base catalyst to form 2-(but-3-en-1-yloxy)ethane-1-thiol." ] }

CAS RN

1499404-83-9

Molecular Formula

C6H12OS

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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